2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide
Description
2-{2-[(4-Methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methanesulfonylphenylamino group at the 2-position and an acetamide moiety at the 4-position. The acetamide is further functionalized with a p-tolylmethyl (4-methylphenylmethyl) group. The methanesulfonyl group (CH₃SO₂) may enhance solubility and bioavailability, while the aromatic substituents likely contribute to target binding affinity, such as cyclooxygenase (COX) or other enzyme inhibition .
Structural characterization of such compounds typically employs techniques like IR, ¹H-NMR, and X-ray crystallography, as seen in related acetamide derivatives (e.g., N-(4-methoxyphenyl)acetamide ).
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-3-5-15(6-4-14)12-21-19(24)11-17-13-27-20(23-17)22-16-7-9-18(10-8-16)28(2,25)26/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYGJIEULAHJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-[(4-methylphenyl)methyl]acetamide , also known by its CAS number 1040659-01-5 , is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 415.5 g/mol . The structure features a thiazole ring, a methanesulfonyl group, and an acetamide moiety, which contribute to its solubility and reactivity in biological systems .
Antimicrobial Properties
Research indicates that thiazole derivatives often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially through interference with bacterial enzyme systems .
Anticancer Activity
The compound has shown promise in anticancer research. Studies reveal that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival . For instance, it has been observed to affect the expression of proteins related to apoptosis and cell cycle regulation.
Enzyme Interaction
The mechanism of action appears to involve interactions with specific enzymes or receptors within cellular pathways. The compound may bind to targets that regulate metabolic processes, thereby altering enzyme activity and influencing cellular responses .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent against certain cancers .
- Mechanistic Insights : Another research effort focused on elucidating the molecular targets of the compound. Findings indicated that it might interact with enzymes involved in the JAK/STAT signaling pathway , which is critical for various cellular functions including immune response and cell growth .
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar thiazole derivatives is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-methanesulfonylphenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide | Contains thiazole and methanesulfonamide groups | Antimicrobial, anticancer |
| N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide | Thiazole ring with cyclopropyl substitution | Potentially similar enzyme interactions |
This table highlights how variations in structural components can influence biological activities.
Future Directions
Further research is essential to fully understand the biological mechanisms at play. Investigations into in vivo effects, long-term toxicity studies, and detailed pharmacokinetic profiles will be crucial for assessing the therapeutic potential of this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, biological activities, and potency:
Structural and Functional Insights
- Thiazole vs. Triazole Cores: The target compound’s thiazole core (vs. triazole in ) may confer distinct electronic and steric properties. Thiazoles are known for enhanced metabolic stability compared to triazoles, which could influence pharmacokinetics .
- Methanesulfonyl Group : The 4-methanesulfonylphenyl substituent is unique to the target compound. Similar sulfonamide/sulfonyl groups in and are associated with improved target binding (e.g., COX-2 inhibition) and solubility .
- Acetamide Modifications: The p-tolylmethyl group in the target compound differs from the 4-phenoxyphenyl () or 4-methoxyphenyl () groups. Bulky aromatic substituents often enhance affinity for hydrophobic enzyme pockets, as seen in pyrazole hybrids ().
Pharmacological Comparisons
- Analgesic Activity : Thiazole-pyrazole hybrids (e.g., ) demonstrated potent analgesic effects in tail immersion assays, suggesting that the thiazole core in the target compound may similarly contribute to pain modulation.
- Anti-exudative Potential: Triazole-sulfanyl acetamides () showed anti-exudative activity comparable to diclofenac, implying that the sulfonyl group in the target compound could enhance anti-inflammatory efficacy.
- Antimicrobial Hypotheses : The sulfanyl-acetamide motif in was synthesized for antimicrobial applications, though the target compound’s methanesulfonyl group may offer broader-spectrum activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
